molecular formula C25H32N4O4 B11525565 3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11525565
M. Wt: 452.5 g/mol
InChI Key: LSMYPXRUUFLPQX-UHFFFAOYSA-N
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Description

3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexylidene Intermediate: The initial step involves the reaction of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with formaldehyde and a secondary amine to yield the cyclohexylidene derivative.

    Piperazine Derivative Formation: The cyclohexylidene intermediate is then reacted with ethylenediamine to form the piperazine derivative.

    Final Coupling Reaction: The piperazine derivative is coupled with a phenylpyrrolidine-2,5-dione derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2,6-dioxocyclohexylidene derivatives: These compounds share the cyclohexylidene core but differ in their substituents.

    Piperazine derivatives: Compounds with similar piperazine structures but different functional groups.

    Phenylpyrrolidine derivatives: Molecules with the phenylpyrrolidine core but varying side chains.

Uniqueness

What sets 3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

3-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C25H32N4O4/c1-25(2)15-21(30)19(22(31)16-25)17-26-8-9-27-10-12-28(13-11-27)20-14-23(32)29(24(20)33)18-6-4-3-5-7-18/h3-7,17,20,30H,8-16H2,1-2H3

InChI Key

LSMYPXRUUFLPQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4)O)C

Origin of Product

United States

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